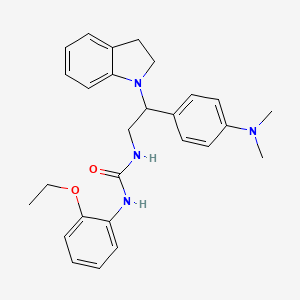
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by Sugen Inc. and has since been used to study various biochemical and physiological processes.
Wirkmechanismus
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea inhibits the activity of Src kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways. This compound has been shown to be a selective inhibitor of Src kinases, with little or no activity against other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea is its selectivity for Src kinases, which allows for the specific inhibition of these kinases without affecting other kinases. This makes it a valuable tool for studying the role of Src kinases in various biological processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea in scientific research. One direction is the development of more potent and selective inhibitors of Src kinases. Another direction is the use of this compound in combination with other drugs for the treatment of cancer. Finally, the use of this compound in the study of other biological processes, such as inflammation and immune function, is an area of future research.
Conclusion:
In conclusion, this compound is a valuable tool for studying the role of Src kinases in various biological processes. Its selectivity for Src kinases, mechanism of action, and biochemical and physiological effects make it a useful compound for scientific research. While there are some limitations to its use, there are also several future directions for the development and use of this compound in scientific research.
Synthesemethoden
The synthesis of 1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea involves the reaction of 4-(dimethylamino)phenylacetic acid with indoline-2-one in the presence of thionyl chloride to form 2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)acetic acid. This intermediate is then reacted with 2-ethoxyphenyl isocyanate to form this compound. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-3-(2-ethoxyphenyl)urea has been widely used in scientific research as a selective inhibitor of Src family kinases. Src kinases are involved in various cellular processes such as cell proliferation, differentiation, and migration. This compound has been shown to inhibit the activity of Src kinases in vitro and in vivo, making it a valuable tool for studying the role of Src kinases in various biological processes.
Eigenschaften
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2/c1-4-33-26-12-8-6-10-23(26)29-27(32)28-19-25(21-13-15-22(16-14-21)30(2)3)31-18-17-20-9-5-7-11-24(20)31/h5-16,25H,4,17-19H2,1-3H3,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIXGSCNDYONJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

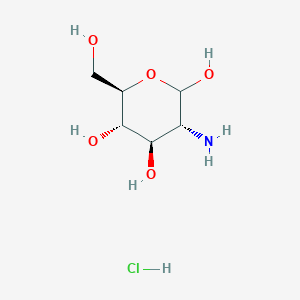
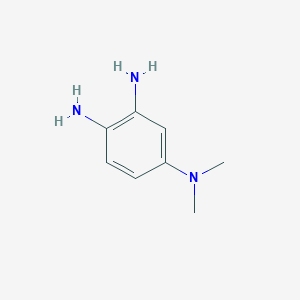
![2-[(2-Fluorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2900302.png)

![4-Methoxy-N-[3-[methyl(prop-2-ynyl)amino]propyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2900304.png)
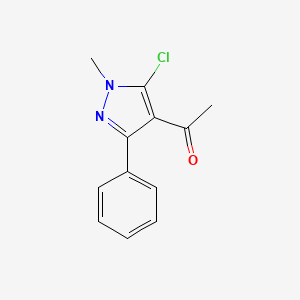
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900307.png)
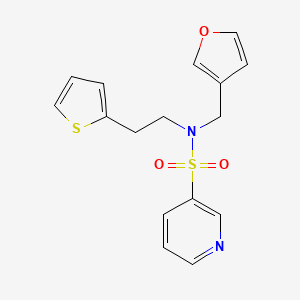
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2900310.png)
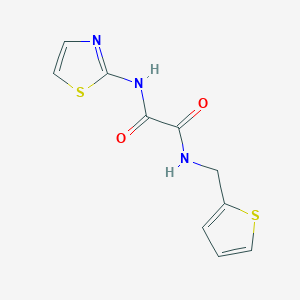
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2900314.png)
![Methyl 7-methyl-4-oxo-2-(propylthio)-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2900317.png)

![Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2900321.png)